molecular formula C17H17F3N2O3 B1681073 5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 848057-98-7

5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide

Numéro de catalogue: B1681073
Numéro CAS: 848057-98-7
Poids moléculaire: 354.32 g/mol
Clé InChI: FZCPNRVICXFZJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

SPHINX is a new generation SPRK1 inhibitor which promotes splice switching of VEGFA165 to VEGFA165b to inhibit tumor growth in vivo.

Propriétés

IUPAC Name

5-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-11-2-5-15(25-11)16(23)21-13-10-12(17(18,19)20)3-4-14(13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCPNRVICXFZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is SPHINX and what is its biological significance?

A1: SPHINX refers to a family of circular DNA molecules originally discovered in mammalian cells, including neuronal cell lines and brain tissue []. These DNA sequences show significant homology to segments of bacteriophages that infect Acinetobacter species []. The presence of SPHINX sequences in the environmentally isolated brain suggests a potential ancient symbiotic relationship and possible roles in sophisticated neural functions [].

Q2: Is there evidence that SPHINX DNA sequences are expressed in mammals?

A2: Yes, research has demonstrated that the 1.76 kb SPHINX 1.8 DNA sequence, containing an iteron and an open reading frame (ORF), is actively expressed in neural cells and brain tissue []. This ORF encodes a ~41 kDa protein termed spx1 [].

Q3: How was the spx1 protein characterized?

A3: Researchers developed an antibody against a unique internal peptide of spx1 []. Western blot analysis using this antibody confirmed the presence of spx1 in both cultured cells and brain tissue []. This protein appears to be nonglycosylated and resistant to proteinase K digestion [].

Q4: Where is the spx1 protein localized within cells?

A4: In cultured cells, spx1 displays a perinuclear distribution []. Interestingly, within brain tissue, spx1 concentrates in terminal synaptic boutons, specifically those on anterior motor horn neurons known to integrate complex neural inputs [].

Q5: Does SPHINX 1.8 expression influence host prion protein?

A5: No, research indicates that SPHINX 1.8 expression is not related to the expression of the host prion protein or its pathogenic amyloid form [].

Q6: What is the role of SRPK1 in cancer?

A7: Serine arginine protein kinase 1 (SRPK1) plays a crucial role in regulating alternative splicing, a process often dysregulated in cancer cells [, ]. SRPK1 phosphorylates serine arginine splice factor 1 (SRSP1), controlling the alternative splicing of the vascular endothelial growth factor (VEGF) gene []. This results in the production of two isoforms: the pro-angiogenic and pro-nociceptive VEGF-A165a and the anti-angiogenic VEGF-A165b, which has shown potential in mitigating pain in inflammatory and neuropathic pain models [].

Q7: What is SPHINX-31 and how does it function?

A8: SPHINX-31 is a potent and selective small molecule inhibitor of SRPK1 []. It exerts its effects by binding to the ATP-binding site of SRPK1, thereby preventing the phosphorylation of SR proteins []. This inhibition of SRPK1 activity can impact the alternative splicing of various genes, including VEGF, leading to potential therapeutic benefits in cancer and other diseases [, ].

Q8: Has SPHINX-31 shown potential as an anti-cancer agent?

A9: In vitro studies have demonstrated that SPHINX-31, by inhibiting SRPK1, reduces cell viability and induces apoptosis in the acute myeloid leukemia cell line Kasumi-1 []. Furthermore, combining SPHINX-31 with the chemotherapy drug azacitidine enhanced the anti-cancer effects of azacitidine [].

Q9: Are there other potential applications for SPHINX-31?

A10: While the anti-cancer potential of SPHINX-31 is promising, research also suggests a potential role in pain management. In a rat model of osteoarthritis, administration of SPHINX-31 led to increased activation of spinal microglia and altered astrocyte activity and vascular association in the periaqueductal gray (PAG), a brain region involved in pain modulation [].

Q10: Can you explain the SPHINX algorithm in bioinformatics?

A11: SPHINX is a hybrid algorithm used for taxonomic binning of metagenomic sequences []. It combines the speed of composition-based algorithms with the accuracy and specificity of alignment-based approaches []. SPHINX utilizes both compositional features and alignment information to efficiently classify metagenomic sequences into their respective taxonomic groups [].

Q11: What are the advantages of using the SPHINX algorithm?

A11: SPHINX offers several advantages for metagenomic analysis:

  • Speed: It analyzes metagenomic datasets as rapidly as composition-based algorithms, making it suitable for large datasets [].
  • Accuracy: SPHINX exhibits comparable binning efficiency to alignment-based algorithms in terms of accuracy and specificity of taxonomic assignments [].
  • Hybrid approach: By combining compositional and alignment-based features, SPHINX leverages the strengths of both approaches for improved metagenomic analysis [].

Q12: Is the SPHINX algorithm accessible to researchers?

A13: Yes, a web server hosting the SPHINX algorithm is publicly available, providing researchers with a user-friendly interface to perform taxonomic binning of metagenomic sequences [].

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